1,2,3,4,5,6-Cyclohexanehexacarboxylic acid 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Brand Name: Vulcanchem
CAS No.: 2216-84-4
VCID: VC2401358
InChI: InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)
SMILES: C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C12H12O12
Molecular Weight: 348.22 g/mol

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid

CAS No.: 2216-84-4

Cat. No.: VC2401358

Molecular Formula: C12H12O12

Molecular Weight: 348.22 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid - 2216-84-4

Specification

CAS No. 2216-84-4
Molecular Formula C12H12O12
Molecular Weight 348.22 g/mol
IUPAC Name cyclohexane-1,2,3,4,5,6-hexacarboxylic acid
Standard InChI InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key DTGRIEIJTWNZQF-UHFFFAOYSA-N
SMILES C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Introduction

Fundamental Properties and Structure

Chemical Identity and Nomenclature

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is an organic compound identified by the CAS number 2216-84-4. Its IUPAC name accurately describes its structure: a cyclohexane ring with carboxylic acid groups attached to each carbon atom . The molecular formula is C12H12O12, reflecting six COOH groups (each contributing C1H1O2) attached to a cyclohexane ring (C6H6) .

Physical and Structural Properties

The compound has a molecular weight of 348.21648 g/mol, classifying it as a medium-sized organic molecule . Its structure consists of a cyclohexane ring where each carbon atom bears a carboxylic acid functional group. This arrangement creates a highly functionalized molecule with numerous reactive sites and potential for various chemical interactions.

Table 1: Basic Properties of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

PropertyValueReference
Molecular FormulaC12H12O12
Molecular Weight348.21648 g/mol
CAS Number2216-84-4
IUPAC Namecyclohexane-1,2,3,4,5,6-hexacarboxylic acid
InChI KeyDTGRIEIJTWNZQF-UHFFFAOYSA-N

Molecular Representation and Characteristics

The cyclohexane ring serves as the backbone of this compound, with six carboxylic acid groups positioned at carbon atoms 1 through 6. The canonical SMILES notation for this compound is C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O, which represents its complex structure in a linear format. This arrangement creates a molecule with significant steric considerations and the potential for multiple conformational isomers.

Conformational Analysis

Conformational Flexibility

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid demonstrates remarkable conformational flexibility owing to the cyclohexane ring's ability to adopt different geometries and the orientational possibilities of the six carboxylic acid groups . This flexibility is particularly significant in understanding its chemical behavior and coordination properties.

Specific Conformational Isomers

Research has identified specific conformational arrangements of this compound. Notably, the 1e,2a,3e,4a,5e,6a-cyclohexanehexacarboxylic acid conformer (also referred to as 3e+3a, H6L(I)) has been studied in detail . In this nomenclature, "e" designates equatorial positioning and "a" designates axial positioning of the carboxylic acid groups relative to the cyclohexane ring.

Table 2: Documented Conformational Isomers

ConformationDescriptionReference
1e,2a,3e,4a,5e,6a (3e+3a, H6L(I))Three carboxylic groups in equatorial positions, three in axial positions
H6L(II)Alternative conformation observed in coordination complexes
H6L(III)Another conformational variant identified in coordination studies

Conformational Impact on Reactivity

The different conformational arrangements significantly influence the compound's coordination chemistry and reactivity patterns. The specific spatial orientation of the carboxylic acid groups determines their accessibility for metal coordination and affects the types of coordination networks that can form . This conformational variability contributes to the compound's versatility in forming diverse coordination architectures.

Coordination Chemistry

Metal Coordination Behavior

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid displays rich coordination chemistry, particularly evident in its interactions with transition metal ions. Research has shown that this compound can serve as a versatile ligand in coordination chemistry due to its multiple carboxylic acid groups, which can coordinate to metal centers in various ways .

Coordination Complexes and Polymers

Extensive studies have documented the formation of coordination polymers through hydrothermal reactions between 1,2,3,4,5,6-cyclohexanehexacarboxylic acid and metal salts. Specifically, eleven different coordination polymers have been isolated and characterized from reactions with various metal salts, demonstrating the compound's ability to form complex coordination networks .

Table 3: Selected Coordination Polymers of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Coordination PolymerMetalStructural FeaturesReference
[Cd12(μ6-L(II))(μ10-L(II))3(μ-H2O)6(H2O)6]·16.5H2OCadmiumComplex 3D framework with bridging water molecules and two different coordination modes of the ligand
Na12[Cd6(μ6-L(II))(μ6-L(III))3]·27H2OCadmium/SodiumMixed-metal coordination polymer containing both L(II) and L(III) conformations
[Cd3(μ13-L(II))(μ-H2O)]CadmiumCoordination polymer with μ13 bridging mode and bridging water
[Cd3(μ6-L(III))(2,2'-bpy)3(H2O)3]CadmiumComplex incorporating 2,2'-bipyridine co-ligands

Bridging Modes and Structural Diversity

The coordination polymers formed by 1,2,3,4,5,6-cyclohexanehexacarboxylic acid exhibit diverse bridging modes, as indicated by the μ designation in chemical formulas. These bridging modes (μ6, μ10, μ13) refer to the number of metal centers coordinated by a single ligand molecule . This variety in coordination behavior reflects the compound's conformational flexibility and the multiple coordination sites provided by its six carboxylic acid groups.

Synthesis and Preparation

Reaction Conditions and Considerations

The synthesis of such a highly functionalized molecule would require precise control of reaction conditions to ensure complete functionalization of the cyclohexane ring. Factors such as temperature, solvent choice, catalyst selection, and reaction time would be critical in achieving the desired hexacarboxylic acid product while minimizing side reactions and incomplete oxidation products.

Purification Methods

Purification of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid would likely involve techniques such as recrystallization, column chromatography, or other separation methods suitable for carboxylic acids. The multiple carboxylic acid groups would influence solubility patterns, potentially facilitating separation from reaction byproducts through pH-controlled extractions.

Research Applications

Coordination Chemistry Research

The primary research application of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid appears to be in coordination chemistry, where it serves as a flexible ligand for constructing complex metal-organic frameworks. The research documented in the literature demonstrates its utility in creating diverse coordination architectures with transition metals, particularly cadmium .

Study of Conformational Effects

This compound provides an excellent model system for studying the effects of conformation on coordination behavior. Researchers have utilized 1,2,3,4,5,6-cyclohexanehexacarboxylic acid to investigate how different conformational arrangements influence the resulting coordination networks and their properties .

Application AreaPotential FunctionRelevant Properties
CatalysisHeterogeneous catalysts for organic transformationsMultiple metal centers with varied coordination environments
Gas StorageSelective adsorption of gases like hydrogen or carbon dioxidePorous structures with tailored cavity sizes
Ion ExchangeSelective capture or exchange of metal ionsMultiple carboxylate binding sites
Separation TechnologiesMolecular sieving or separationDefined pore structures and selective binding sites

Comparison with Related Compounds

Structural Analogues

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid belongs to a broader family of polycarboxylic acids, with several structural analogues that share similar features but differ in certain aspects of their structure or functionality.

Table 5: Comparison with Structural Analogues

CompoundMolecular FormulaNumber of COOH GroupsKey Structural Differences
1,2,3,4,5,6-Cyclohexanehexacarboxylic acidC12H12O126Maximum substitution on cyclohexane ring
Cyclohexane-1,2,3,4-tetracarboxylic acidC10H12O84Fewer carboxylic acid groups; two unsubstituted positions
Cyclohexane-1,3,5-tricarboxylic acidC9H12O63Alternating substitution pattern
Benzenehexacarboxylic acid (Mellitic acid)C12H6O126Aromatic ring instead of cyclohexane; planar geometry

Functional Comparison

When compared to other polycarboxylic acids, 1,2,3,4,5,6-cyclohexanehexacarboxylic acid stands out due to its maximum possible carboxylic acid substitution on the cyclohexane ring. This results in distinctive chemical behavior, including enhanced acidity, greater potential for coordination, and more complex conformational landscapes compared to compounds with fewer carboxylic acid groups.

Advantages and Limitations

The advantages of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid include its multiple functional groups for derivatization and coordination, significant conformational flexibility, and potential for forming diverse supramolecular structures. Limitations likely include challenging synthesis, complex purification requirements, and potential solubility issues due to its highly polar nature.

Future Research Directions

Advanced Synthetic Methodologies

Development of more efficient synthetic routes to 1,2,3,4,5,6-cyclohexanehexacarboxylic acid represents an important future research direction. Optimization of reaction conditions, exploration of catalytic methods, and investigation of green chemistry approaches could enhance accessibility to this complex molecule.

Expanded Coordination Chemistry

Further exploration of the coordination chemistry of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid with a broader range of metal ions beyond cadmium could reveal new structural motifs and functional materials. Investigation of mixed-metal systems and the incorporation of additional co-ligands presents opportunities for creating coordination polymers with tailored properties.

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